N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide
Description
Properties
CAS No. |
23694-34-0 |
|---|---|
Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
3-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H23N3O3/c1-3-19-8-4-5-12(19)10-18-16(21)13-9-11(15(17)20)6-7-14(13)22-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,17,20)(H,18,21) |
InChI Key |
QEISATHFEZVMAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-ethylpyrrolidine with a suitable alkylating agent to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of isophthalamide compounds exhibit significant anticancer properties. N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide has been studied for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For example, a study demonstrated that similar isophthalamide derivatives showed efficacy against prostate cancer by inhibiting specific pathways involved in cell survival and proliferation .
1.2 Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases. Compounds with pyrrolidine moieties have been linked to orexin receptor modulation, which plays a crucial role in regulating sleep and appetite. This mechanism could be explored further for developing treatments for conditions such as narcolepsy and obesity .
Materials Science
2.1 Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its ability to enhance thermal stability and mechanical properties makes it suitable for creating high-performance polymers. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation and environmental stressors .
2.2 Coatings and Adhesives
Due to its chemical properties, this compound may serve as a curing agent or modifier in coatings and adhesives. The presence of the isophthalamide group can contribute to enhanced adhesion properties and durability of coatings applied to various substrates, including metals and plastics .
Organic Synthesis
3.1 Synthesis of Complex Molecules
The compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, leading to the development of new compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals. The one-pot synthesis methods involving this compound have been reported to yield high conversions with minimal by-products, making it an attractive option for industrial applications .
Data Tables
Case Studies
-
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer effects of isophthalamide derivatives similar to this compound, focusing on their ability to induce apoptosis in prostate cancer cells through specific signaling pathways. -
Case Study 2: Polymer Applications
Research conducted on the incorporation of isophthalamide derivatives into polymer matrices demonstrated significant improvements in mechanical properties and thermal stability, suggesting their potential use in high-performance materials.
Mechanism of Action
The mechanism of action of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.
N-Ethyl-2-pyrrolidone (NEP): Another solvent with similar properties but different applications.
Pyrrolidin-2-one: A lactam with diverse biological activities
Uniqueness
N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide, a compound derived from the isophthalamide family, has garnered attention for its potential biological activities, particularly in pharmacology and neurobiology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{14}H_{18}N_{2}O_{3}
- Molecular Weight : 262.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Notably, it has shown a significant affinity for dopamine D-2 receptors, which play a crucial role in various neurological processes.
Binding Affinity
Research indicates that the S enantiomer of related compounds exhibits a high binding affinity for dopamine D-2 receptors with a dissociation constant of approximately 1.2 nM . This suggests that this compound may act as a selective ligand for these receptors, potentially influencing dopaminergic signaling pathways.
Neuropharmacological Effects
- Dopamine Receptor Modulation : The compound's ability to bind selectively to D-2 receptors suggests potential applications in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.
- Cocaine Antagonism : In studies involving analogs of this compound, compounds like UMB116 demonstrated significant antagonistic effects against cocaine-induced behaviors in animal models . This highlights the compound's potential utility in addiction therapy.
- Behavioral Studies : Behavioral assays have shown that administration of related compounds can significantly alter locomotor activity induced by stimulants, indicating a modulatory effect on central nervous system (CNS) activity .
Case Studies and Research Findings
A review of relevant literature reveals several key studies that underscore the biological activity of this compound:
Lipophilicity
The lipophilicity of this compound is notable, with studies indicating that it possesses a significantly higher octanol-water partition coefficient compared to other similar compounds like sulpiride . This property enhances its ability to penetrate the blood-brain barrier, making it a candidate for CNS-targeted therapies.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide, and how do they confirm structural integrity?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment (>95%) with nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify functional groups and stereochemistry. Mass spectrometry (MS) confirms molecular weight accuracy. For thermal stability, differential scanning calorimetry (DSC) can identify decomposition temperatures . Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect key bonds (e.g., amide, methoxy) .
Q. How should researchers ensure the compound’s stability during long-term storage?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., silica gel) to minimize hydrolysis of the amide group. Regularly test stability via accelerated degradation studies (40°C/75% relative humidity for 1 month) and monitor purity changes using HPLC .
Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typical. First, prepare the pyrrolidinylmethyl intermediate via reductive amination of 1-ethyl-2-pyrrolidinemethanol with 6-methoxyisophthalic acid. Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen. Optimize yield (target >70%) by controlling temperature (0–5°C during activation) and stoichiometry (1.2:1 molar ratio of acid to amine). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers investigate the compound’s selectivity in biological systems?
- Methodological Answer : Employ competitive binding assays using radiolabeled ligands or fluorescence polarization. Pair this with selectivity profiling across receptor panels (e.g., GPCRs, kinases) to identify off-target interactions. Use CRISPR-edited cell lines to isolate specific pathways and validate results with knockout/knockdown models .
Q. What computational approaches predict the compound’s interaction with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using X-ray/NMR-derived protein structures. Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100-ns trajectories) to assess binding stability. Calculate binding free energies (MM/PBSA) and correlate with in vitro IC₅₀ values .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Methodological Answer : Use rodent models (Sprague-Dawley rats, n=6/group) with intravenous (IV) and oral (PO) administration. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose. Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin). Assess tissue distribution via microsampling of liver, kidney, and brain .
Data Contradiction & Validation
Q. How should discrepancies in biological activity data between assays be resolved?
- Methodological Answer : Replicate experiments in triplicate under standardized conditions (e.g., cell passage number, serum batch). Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Apply statistical rigor (ANOVA with post-hoc tests) and report confidence intervals. Cross-check with literature on structurally analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
